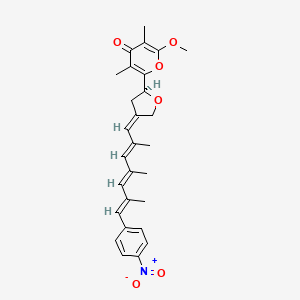

Neoaureothin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C28H31NO6 |

|---|---|

Poids moléculaire |

477.5 g/mol |

Nom IUPAC |

2-methoxy-3,5-dimethyl-6-[(2S,4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one |

InChI |

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-/t25-/m0/s1 |

Clé InChI |

IZICQJAGBLBAMJ-CRBNWRJMSA-N |

SMILES isomérique |

CC1=C(OC(=C(C1=O)C)OC)[C@@H]2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 |

SMILES canonique |

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Neoaureothin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of neoaureothin (B8089337), a rare nitroaryl-substituted polyketide produced by various Streptomyces species. This compound, also known as spectinabilin, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document outlines the key experimental protocols for its isolation and purification, presents relevant quantitative data, and visualizes the associated molecular pathways and experimental workflows.

Introduction to this compound

This compound is a polyketide metabolite characterized by a rare nitrophenyl group.[1] It is structurally similar to aureothin (B1665325), differing in the length of its polyene backbone.[1] First identified in Streptomyces, this class of compounds is known for a wide array of biological effects, including anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal activities.[2] The therapeutic potential of this compound has led to research focused on improving its production yields, which are often below 200 mg/L in wild-type strains.[2] Metabolic engineering strategies, such as the heterologous expression in engineered Streptomyces coelicolor hosts, have shown promise in increasing productivity by up to four-fold.[3]

Experimental Protocols

The following sections detail the methodologies for the cultivation of Streptomyces, and the subsequent extraction and purification of this compound. The protocols are based on established methods for related compounds isolated from Streptomyces species.[4]

Fermentation of Streptomyces

A two-stage fermentation process is typically employed to cultivate the producing Streptomyces strain and induce the production of secondary metabolites like this compound.

-

Seed Culture Preparation: The Streptomyces strain is inoculated into a suitable seed medium, such as GSS broth (20 g glucose, 10 g soluble starch, 25 g soybean meal, 1 g beef extract, 4 g yeast extract, 2 g NaCl, 0.25 g K₂HPO₄, 2 g CaCO₃, in 1 L distilled water).[4] The culture is incubated for approximately 36 hours to generate a sufficient biomass for inoculation of the production culture.[4]

-

Production Culture: A small percentage (e.g., 2%) of the seed culture is transferred to a larger volume of the same or a similar production medium.[4] The production culture is then incubated on a rotary shaker (e.g., at 150 rpm) at a controlled temperature (e.g., 28°C) for a period of 5 to 10 days.[4] The optimal fermentation time for maximal yield should be determined empirically, with peak production often observed between 5 and 6 days.[4]

Extraction of this compound

Following fermentation, the culture is harvested, and the bioactive compounds are extracted from both the mycelium and the supernatant.

-

Separation of Mycelium and Supernatant: The fermentation broth is centrifuged at high speed (e.g., 6,000-13,000 rpm) to separate the mycelial biomass from the culture supernatant.[4]

-

Supernatant Extraction: The supernatant is subjected to sequential liquid-liquid extraction with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[4] Each solvent fraction is collected and concentrated in vacuo.[4]

-

Mycelium Extraction: The mycelial pellet is extracted with a solvent like acetone.[4] Sonication can be employed to enhance the extraction efficiency by disrupting the cell walls.[4] The mixture is then typically kept overnight to allow for complete extraction before being filtered and concentrated.[4]

Purification of this compound

The crude extracts are then subjected to chromatographic techniques to isolate and purify this compound.

-

Preliminary Bioassay: The different solvent extracts are tested for their biological activity (e.g., nematicidal, antimicrobial, or cytotoxic activity) to identify the fraction containing the highest concentration of the target compound.[4]

-

Chromatographic Separation: The most active crude extract is purified using techniques such as silica (B1680970) gel column chromatography.[5] The column is eluted with a gradient of solvents to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Final Purification: Fractions containing the compound of interest are pooled, concentrated, and may be subjected to further rounds of purification, such as preparative HPLC, to yield pure this compound.

Quantitative Data

This section summarizes the key quantitative data associated with this compound and related compounds.

| Parameter | Value | Streptomyces Strain | Reference |

| Production Yield | |||

| This compound (Spectinabilin) | < 200 mg/L | Not specified | [2] |

| This compound (Heterologous) | Up to 4-fold increase | S. coelicolor M1152 | [3] |

| Bioactivity (IC₅₀) | |||

| Alloaureothin (B1255800) | 30 µM | Streptomyces sp. MM23 | [2] |

| Nematicidal Activity | |||

| Fermentation Supernatant | 62.8% - 94.2% mortality | Streptomyces sp. AE170020 | [4] |

| Spectroscopic Data | |||

| Molecular Formula | C₃₅H₅₉NO₁₂ | Streptomyces levis | [6] |

| Molecular Ion Peak [M+H]⁺ | m/z 686 | Streptomyces levis | [6] |

Note: Some data presented is for related compounds like alloaureothin or from different Streptomyces species producing other bioactive molecules, and serves as a reference for expected values and methodologies.

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the non-colinear nature of its biosynthetic pathway.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Simplified this compound biosynthesis via a non-colinear PKS.

Biosynthesis and Genetic Regulation

The biosynthesis of this compound is governed by a type I polyketide synthase (PKS) encoded by the nor gene cluster.[1] A notable feature of both the this compound and the related aureothin pathways is the non-colinear architecture of their PKS assembly lines.[1] This means that individual PKS modules are used iteratively, which deviates from the canonical model where each module is used only once for a single chain extension step.[1] Phylogenetic analyses have provided insights into the evolutionary development of these unusual PKS systems.[1]

The production of this compound is also subject to complex regulatory networks within Streptomyces. Recent studies have demonstrated that quorum sensing (QS) mechanisms play a role in regulating the supply of precursors required for polyketide synthesis.[3] By engineering a QS-dependent metabolic pathway for CoA-derived precursors in Streptomyces coelicolor, researchers were able to significantly enhance the heterologous production of this compound.[3] This highlights the potential of manipulating regulatory pathways to improve the yields of valuable secondary metabolites.

References

- 1. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quorum sensing-based metabolic engineering of the precursor supply in Streptomyces coelicolor to improve heterologous production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New discovery on the nematode activity of aureothin and alloaureothin isolated from endophytic bacteria Streptomyces sp. AE170020 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

Spectinabilin (Neoaureothin): A Technical Deep Dive into its Antiviral and Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectinabilin (B1678161), also known as neoaureothin, is a polyketide natural product that has garnered significant interest within the scientific community for its notable biological activities. As a member of the aureothin (B1665325) class of compounds, characterized by a nitrophenyl-substituted pyrone core, spectinabilin has demonstrated promising antiviral and antimalarial properties. This technical guide provides an in-depth analysis of the existing research on spectinabilin, focusing on its efficacy, mechanisms of action, and the experimental methodologies used to elucidate its therapeutic potential.

Antiviral Activity

Spectinabilin and its analogs have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Quantitative Antiviral Data

While extensive quantitative data for spectinabilin against a wide range of viruses remains to be fully elucidated in publicly available literature, a closely related aureothin derivative has shown significant anti-HIV activity.

| Compound | Virus | Assay | Potency (IC90) | Cell Line |

| Aureothin Derivative | HIV | HIV Replication Inhibition | < 45 nM | Primary Human Cells |

IC90: 90% inhibitory concentration.

Mechanism of Antiviral Action

The primary antiviral mechanism of action identified for aureothin derivatives against HIV involves the disruption of viral RNA processing.

Studies have shown that a synthetic derivative of aureothin inhibits the production of new HIV particles from cells with already integrated proviruses. This is achieved by specifically blocking the accumulation of viral RNAs that are essential for encoding the structural components of new virions, including the viral genomic RNA itself[1]. This mode of action is distinct from many current antiretroviral drugs, suggesting a novel target in the HIV replication cycle. The precise molecular target within the host or viral machinery responsible for this inhibition is an area of ongoing investigation.

Antimalarial Activity

Spectinabilin has also been recognized for its activity against the malaria parasite, Plasmodium falciparum. However, specific quantitative data on its antimalarial efficacy is not extensively detailed in the currently available literature.

Mechanism of Antimalarial Action

The exact mechanism by which spectinabilin exerts its antimalarial effect is not yet fully understood. However, the general mechanisms of action for many polyketide-class antimalarials involve the disruption of essential parasite metabolic pathways. Potential targets could include processes such as fatty acid biosynthesis, protein synthesis, or the parasite's detoxification pathways for heme, a toxic byproduct of hemoglobin digestion. Further research is required to pinpoint the specific molecular targets of spectinabilin within Plasmodium falciparum.

Cytotoxicity Profile

Understanding the toxicity of a potential therapeutic agent is crucial for its development. Studies on spectinabilin and its derivatives have provided initial insights into their cytotoxic effects on human cell lines.

| Compound | Cell Line | Cell Type | Potency (IC50) |

| Spectinabilin | A549 | Human Lung Carcinoma | 9.7 µg/mL |

| Spectinabilin | HCT-116 | Human Colon Carcinoma | 12.8 µg/mL |

| Spectinabilin | HepG2 | Human Liver Carcinoma | 9.1 µg/mL |

| Spectinabilin Derivative | SF-268 | Human Glioblastoma | Moderate Cytotoxicity |

| Spectinabilin | Various Cancer Cell Lines | - | 18.7 - 34.6 µM |

IC50: 50% inhibitory concentration.

A new spectinabilin derivative has demonstrated cytotoxicity against human tumor cell lines A549, HCT-116, and HepG2 with IC50 values of 9.7, 12.8, and 9.1 μg/ml, respectively[2]. Another study reported that spectinabilin itself exhibited cytotoxicity against five human cancer cell lines with IC50 values ranging from 18.7 to 34.6 µM[3]. It is important to note that these studies were conducted on cancerous cell lines, and further investigation is needed to determine the cytotoxicity of spectinabilin against non-cancerous human cells to better assess its therapeutic index.

Experimental Protocols

The following sections detail generalized experimental protocols that are commonly employed to assess the antiviral and antimalarial activities of compounds like spectinabilin.

Antiviral Assays

This assay is designed to measure the ability of a compound to inhibit HIV-1 replication in a cell culture system.

Methodology:

-

Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are a common choice. Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Preparation: Spectinabilin is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

-

Infection: The cell culture medium is replaced with a medium containing the diluted compound and a known amount of HIV-1.

-

Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and reporter gene expression.

-

Quantification: Viral replication is quantified by measuring the activity of the reporter gene (luciferase) or by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an ELISA.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to untreated control wells. The IC50 or IC90 values are then determined by plotting the inhibition data against the compound concentration and fitting the data to a dose-response curve.

This assay is used to determine the concentration of a compound that is toxic to cells.

Methodology:

-

Cell Culture: Cells (e.g., the same cell line used in the antiviral assay) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of spectinabilin for a period that mirrors the antiviral assay (e.g., 48 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution).

-

Quantification: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting cell viability against the compound concentration.

Antimalarial Assays

This high-throughput assay is widely used to screen for antimalarial compounds by measuring the proliferation of the parasite within red blood cells.

Methodology:

-

Parasite Culture: Plasmodium falciparum is cultured in vitro in human red blood cells (RBCs) in a complete medium under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2).

-

Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a specific parasitemia and hematocrit.

-

Compound Plating: Serial dilutions of spectinabilin are prepared in 96-well plates.

-

Incubation: The parasite culture is added to the plates containing the compound and incubated for 72 hours, which allows for at least one full cycle of parasite replication.

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the RBCs and stains the parasite DNA.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is determined by plotting the percentage of growth inhibition (calculated relative to untreated controls) against the log of the drug concentration.

Conclusion and Future Directions

Spectinabilin (this compound) and its derivatives represent a promising class of natural products with demonstrated antiviral and antimalarial potential. The unique anti-HIV mechanism of a related aureothin derivative highlights the potential for developing novel therapeutics that target different stages of the viral life cycle. While initial cytotoxicity data is available, further studies on a broader range of cell lines, including non-cancerous primary cells, are necessary to establish a comprehensive safety profile.

Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 and EC50 values of spectinabilin against a wider panel of clinically relevant viruses (e.g., Zika, Chikungunya, Ebola, SARS-CoV-2) and drug-resistant strains of Plasmodium falciparum.

-

Mechanism of Action Elucidation: Pinpointing the specific molecular targets of spectinabilin in both viruses and malaria parasites to understand its precise mode of action. This will be crucial for rational drug design and optimization.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of spectinabilin analogs to identify key structural features responsible for its biological activity and to potentially improve its potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic efficacy and pharmacokinetic properties of spectinabilin in relevant animal models to assess its potential for clinical development.

The continued investigation of spectinabilin and its analogs holds significant promise for the discovery of new and effective treatments for infectious diseases.

References

Neoaureothin's Novel Mechanism Against HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoaureothin (B8089337), a polyketide natural product, and its synthetic derivatives have emerged as a promising new class of anti-HIV agents. Extensive research has revealed a unique mechanism of action that distinguishes them from all currently approved antiretroviral drugs. This technical guide provides an in-depth overview of the mechanism of action of this compound-inspired compounds against HIV-1 replication, focusing on a lead synthetic derivative, compound #7. It details the experimental protocols used to elucidate this mechanism, presents quantitative data on the antiviral activity of a series of aureothin (B1665325) derivatives, and visualizes the key pathways and experimental workflows. The primary mode of action for this class of compounds is the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of viral RNAs responsible for encoding structural proteins and the viral genome itself.[1] This post-integration target offers a new strategy for HIV treatment, with the potential to act synergistically with existing antiretroviral therapies.

Core Mechanism of Action: Inhibition of Viral RNA Accumulation

The hallmark of the anti-HIV activity of the this compound analog, compound #7, is its ability to interfere with a late-stage event in the viral replication cycle. Unlike reverse transcriptase inhibitors (RTIs), integrase strand transfer inhibitors (INSTIs), or protease inhibitors (PIs), this compound does not prevent viral entry, reverse transcription, or integration of the viral DNA into the host genome. Instead, it acts on the integrated provirus, effectively shutting down the production of new viral particles.

The key finding is that compound #7 blocks the accumulation of HIV RNAs that serve as templates for the synthesis of viral structural proteins (Gag, Pol) and the genomic RNA that is packaged into new virions.[1] Proteomic analyses suggest that this is not due to a global shutdown of host cell protein synthesis but rather a more specific modulation of cellular pathways that are exploited by HIV for efficient transcription and/or transport of its RNA.[1]

Caption: Proposed mechanism of action of the this compound analog.

Quantitative Data: Anti-HIV Activity of Aureothin Derivatives

A series of synthetic aureothin derivatives were evaluated for their ability to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs). The following table summarizes the half-maximal inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) for a selection of these compounds against the HIV-1 LAI strain.

| Compound ID | R-group Substitution | IC50 (nM) [±SD] | IC90 (nM) [±SD] |

| #1 (Aureothin) | p-NO2 | 4.6 [±1.21] | 42.4 [±1.11] |

| #3 | o-Cl | 4.9 [±1.22] | 485.2 [±4.14] |

| #6 | p-CF3 | 5.0 [±1.12] | 561.0 [±101.20] |

| #7 | p-N(CH3)2 | 3.6 [±1.54] | 44.5 [±1.19] |

| #12 | m-OCH3 | 4.8 [±1.10] | 4211 [±4.41] |

| #13 | p-OCH3 | 3.6 [±1.54] | 1818 [±3.29] |

| #21 | p-F | 14.6 [±0.98] | 189.2 [±0.82] |

Data sourced from Herrmann et al., Scientific Reports, 2020.[2]

Experimental Protocols

The following sections detail the methodologies employed to characterize the anti-HIV activity and elucidate the mechanism of action of this compound and its derivatives.

High-Throughput Screening (HTS) for Anti-HIV Activity

This protocol outlines a cell-based phenotypic screen to quantify the inhibition of HIV-1 replication.

Principle: A genetically engineered human T-cell line (e.g., CEM-GGR-LUC) is utilized, which expresses luciferase upon successful HIV-1 infection and replication. A reduction in the luciferase signal in the presence of a test compound indicates anti-HIV activity.

Methodology:

-

Cell Preparation: CEM-GGR-LUC cells are seeded into 96-well microplates.

-

Compound Addition: this compound analogs are added to the wells at a final screening concentration (e.g., 10 µM).

-

Viral Infection: A standardized amount of HIV-1 (e.g., NL4-3) is added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication and luciferase expression.

-

Lysis and Luminescence Reading: A luciferase substrate is added to the wells, and the luminescence is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated, infected control wells.

Caption: Workflow for high-throughput screening of this compound analogs.

Inhibition of HIV-1 Infection in Primary Cells

This protocol assesses the antiviral activity of hit compounds in a more physiologically relevant system.

Principle: Peripheral blood mononuclear cells (PBMCs), which are primary targets of HIV-1, are infected in the presence of the test compound. Viral replication is monitored by measuring the level of the p24 capsid protein in the cell culture supernatant.

Methodology:

-

PBMC Isolation and Stimulation: PBMCs are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) to make them susceptible to HIV-1 infection.

-

Compound Treatment: Stimulated PBMCs are treated with serial dilutions of the this compound analog.

-

Viral Infection: Cells are infected with a known amount of HIV-1.

-

Culture and Sampling: The cells are cultured for several days, with supernatant samples collected at regular intervals.

-

p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The IC50 and IC90 values are calculated by plotting the percentage of p24 inhibition against the compound concentration.

Quantification of Cell-Associated HIV-1 RNA

This protocol is crucial for determining the post-integration mechanism of action.

Principle: Chronically infected cells, where the HIV-1 provirus is already integrated, are treated with the test compound. The levels of cell-associated HIV-1 RNA are then quantified using real-time reverse transcription PCR (qRT-PCR). A reduction in viral RNA levels indicates a post-integration mechanism of action.

Methodology:

-

Cell Culture: A chronically HIV-1 infected cell line (e.g., ACH-2) is cultured in the presence of varying concentrations of the this compound analog.

-

RNA Extraction: After a defined treatment period, total cellular RNA is extracted from the cells using a commercial kit.

-

DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating proviral DNA.

-

Reverse Transcription: The purified RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HIV-1 specific primers.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers and a probe specific for a conserved region of the HIV-1 genome (e.g., gag or pol).

-

Data Analysis: The amount of HIV-1 RNA is quantified relative to a standard curve and normalized to a housekeeping gene (e.g., GAPDH or actin).

Conclusion and Future Directions

This compound and its derivatives represent a significant advancement in the search for novel anti-HIV therapeutics. Their unique post-integration mechanism of action, centered on the inhibition of viral RNA accumulation, opens up new avenues for drug development. This mechanism is particularly promising for its potential to be used in combination therapies to combat drug-resistant HIV strains. The lead compound, #7, with its potent anti-HIV activity and improved photostability, serves as an excellent starting point for further optimization. Future research should focus on elucidating the precise cellular targets of these compounds to better understand the host-virus interactions they disrupt. Additionally, preclinical development of compound #7 and other promising analogs is warranted to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

References

Spectinabilin: A Nitroaryl-Substituted Polyketide Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spectinabilin (B1678161), a rare nitroaryl-substituted polyketide, has emerged as a promising natural product with a diverse range of biological activities. First isolated from Streptomyces spectabilis, this metabolite has demonstrated significant nematicidal, antiviral, and antimalarial properties.[1] Its unique chemical structure, characterized by a nitrophenyl group attached to a polyketide backbone, is assembled by a type I polyketide synthase (PKS) machinery. This technical guide provides a comprehensive overview of spectinabilin, encompassing its biological activities with quantitative data, detailed experimental protocols for its isolation, characterization, and bioassays, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Natural products continue to be a vital source of novel chemical entities with therapeutic potential. Among these, polyketides represent a large and structurally diverse class of secondary metabolites with a wide array of biological functions. Spectinabilin is a notable member of this class, distinguished by the presence of a nitroaryl moiety, a relatively uncommon feature in natural products.[1] Its discovery has spurred interest in its biosynthesis, mechanism of action, and potential applications in medicine and agriculture. This guide aims to consolidate the current knowledge on spectinabilin to facilitate further research and development.

Biological Activity of Spectinabilin

Spectinabilin exhibits a range of biological activities, with its nematicidal effects being the most prominently studied. It has also shown promise as an antiviral and antimalarial agent. The following tables summarize the available quantitative data on its bioactivity.

Table 1: Nematicidal Activity of Spectinabilin

| Target Organism | Assay Conditions | Activity Metric | Value | Reference |

| Caenorhabditis elegans (L1 larvae) | 24-hour incubation | IC50 | 2.948 µg/mL | [2][3] |

| Meloidogyne incognita (J2s) | 72-hour incubation | Mortality | ~40% at 100 µg/mL | [2] |

| Bursaphelenchus xylophilus (pine wood nematode) | Not specified | LC50 | 0.84 µg/mL | [4] |

Table 2: Antiviral and Antimalarial Activity of Spectinabilin

| Activity | Target | Assay Conditions | Activity Metric | Value | Reference |

| Antiviral | General | Not specified | Not specified | Activity reported | [1] |

| Antimalarial | General | Not specified | Not specified | Activity reported | [1] |

Note: Specific IC50 values for antiviral and antimalarial activities against particular pathogens are not yet widely reported in publicly available literature.

Biosynthesis of Spectinabilin

Spectinabilin is synthesized by a type I polyketide synthase (PKS). The biosynthesis initiates with the formation of the starter unit, p-nitrobenzoic acid (pNBA), derived from chorismate. The pNBA starter unit is then loaded onto the PKS and sequentially elongated through the addition of five methylmalonyl-CoA extender units and one malonyl-CoA extender unit.[1] A series of reductions, dehydrations, and methylation steps, followed by a final cyclization and oxidation, lead to the formation of the mature spectinabilin molecule.[1]

Biosynthetic Pathway of Spectinabilin

References

A Comprehensive Technical Guide to Neoaureothin: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, also known as Spectinabilin, is a polyketide natural product first isolated from Streptomyces spectabilis.[1] This metabolite has garnered significant interest within the scientific community due to its unique chemical structure and promising biological activities, including antiviral and nematicidal properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its mechanism of action, particularly its role as an inhibitor of HIV replication.

Physical and Chemical Properties

This compound is a yellow, crystalline substance. Its fundamental properties are summarized in the table below. The compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695). For use in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO before diluting with the desired aqueous solution.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₁NO₆ | [2] |

| Molecular Weight | 477.5 g/mol | [2] |

| CAS Number | 59795-94-7 | [2] |

| Appearance | Yellow Powder | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| UV-Vis λmax | 280 nm | [2] |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp. DT10

The following protocol is a detailed methodology for the isolation and purification of this compound, adapted from Sun et al., 2023.[2]

1. Cultivation and Extraction:

-

Streptomyces sp. DT10 is cultured on ISP2 solid medium at 25°C for 14 days.

-

The solid fermentation product is harvested, cut into small pieces, and exhaustively extracted with a solvent mixture of ethyl acetate (B1210297) (EtOAc), methanol (B129727) (MeOH), and acetic acid (HAc) in a ratio of 80:15:5 (v/v/v).

-

The extraction is performed three times to generate a crude extract.

-

The resulting extracts are combined, dissolved in water, and then partitioned three times with EtOAc. The EtOAc layer, containing this compound, is collected.

2. Chromatographic Purification:

-

The residue from the EtOAc extract is subjected to silica (B1680970) gel column chromatography.

-

A gradient solvent system of petroleum ether-EtOAc and subsequently CHCl₃-MeOH is used for elution, yielding multiple fractions.

-

Fractions are monitored for nematicidal activity to track the presence of this compound.

-

Active fractions are pooled and further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) with a MeOH/H₂O mobile phase to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are performed. These experiments help to establish proton-proton and proton-carbon correlations within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: A small amount of the purified solid this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). The resulting spectrum will show absorption bands corresponding to the various functional groups present in the this compound molecule.

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound's chromophore. For this compound, a characteristic absorption peak is observed at 280 nm.[2]

Mechanism of Action: Inhibition of HIV Replication

This compound has been identified as a potent inhibitor of Human Immunodeficiency Virus (HIV) replication. Its mechanism of action involves the disruption of viral RNA processing, a critical step in the viral life cycle. Specifically, this compound blocks the accumulation of HIV RNAs that are essential for encoding the structural components of new virions and that also serve as the viral genome.

The following diagram illustrates the proposed mechanism of action of this compound in the context of the HIV replication cycle.

Caption: this compound's inhibition of HIV replication.

Conclusion

This compound is a promising natural product with significant biological activities. This guide provides a foundational understanding of its physical and chemical properties, methodologies for its isolation and characterization, and insights into its mechanism as an antiviral agent. Further research into its specific molecular targets and optimization of its structure could lead to the development of novel therapeutic agents.

References

Neoaureothin: A Potent Inhibitor of HIV Replication in Primary Human Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-HIV properties of neoaureothin (B8089337) and its derivatives, focusing on their potent inhibitory effects on HIV replication in primary human cells. It consolidates key quantitative data, details experimental methodologies from seminal studies, and visualizes the proposed mechanism of action and experimental workflows.

Executive Summary

This compound, a polyketide natural product, and its synthetic derivatives have emerged as a promising new class of HIV inhibitors. A notable derivative, designated as compound #7, demonstrates superior anti-HIV activity, photostability, and improved cell safety compared to the parent compound. The mechanism of action is distinct from all currently approved antiretroviral drugs, involving the inhibition of de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of virions. This novel mechanism presents a significant opportunity for developing new therapeutic strategies against HIV, including drug-resistant strains. Proteomic analyses suggest that these compounds may modulate cellular pathways linked to HIV infection without affecting global protein expression in primary blood cells.

Mechanism of Action: Inhibition of HIV RNA Accumulation

The primary mode of action of the this compound derivative, compound #7, is the suppression of HIV Gag protein production. This occurs at the post-integration stage of the HIV replication cycle. Specifically, compound #7 blocks the accumulation of unspliced and singly spliced HIV mRNAs, which are essential for producing the structural proteins of the virus, including the Gag polyprotein, and for encapsulating the viral genome. This leads to a potent inhibition of new, infectious virus particle formation.

Quantitative Efficacy and Cytotoxicity

The anti-HIV activity and cytotoxicity of this compound and its derivative, compound #7, have been evaluated in primary human cells and cell lines. The data below is summarized from the key findings of Herrmann et al. (2020).

| Compound | Cell Type | Assay | Parameter | Value | Reference |

| This compound | LC5-RIC | Anti-HIV Activity | IC50 | ~100 nM | |

| LC5-RIC | Cytotoxicity | CC50 | >1000 nM | ||

| Compound #7 | LC5-RIC | Anti-HIV Activity | IC50 | ~15 nM | |

| LC5-RIC | Anti-HIV Activity | IC90 | <45 nM | ||

| LC5-RIC | Cytotoxicity | CC50 | >1000 nM | ||

| PBMCs | Anti-HIV Activity (HIV-1) | IC50 | ~20 nM | ||

| PBMCs | Anti-HIV Activity (HIV-2) | IC50 | ~50 nM | ||

| PBMCs | Cytotoxicity | CC50 | >1000 nM |

LC5-RIC: A T-cell line containing an HIV-1 LTR-driven red fluorescent protein reporter. PBMCs: Peripheral Blood Mononuclear Cells.

Potential Involvement of STAT3 Signaling: An Area for Future Investigation

While the direct mechanism of this compound has been identified as the inhibition of HIV RNA accumulation, its broader effects on host cell signaling pathways are not yet fully elucidated. Proteomic analysis of cells treated with compound #7 indicated a modulation of cellular pathways linked to HIV infection.

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is known to be dysregulated during HIV-1 infection and plays a complex, often cell-type-specific role in viral replication and pathogenesis. HIV-1 can modulate STAT3 activity through various mechanisms, including cytokine induction and viral protein interactions. Given that this compound and its analogs are known to modulate cellular processes, it is plausible that their anti-HIV effects could be complemented by interactions with host signaling cascades such as the JAK/STAT pathway. However, a direct experimental link between this compound and the STAT3 signaling pathway in the context of HIV-1 replication has not yet been established and remains an important area for future research.

Detailed Experimental Protocols

The following are summaries of key experimental protocols adapted from the research on this compound and its derivatives.

Anti-HIV Activity Assay in LC5-RIC Reporter Cells

This assay quantifies the inhibition of HIV-1 replication in a T-cell line engineered to express a red fluorescent protein upon viral gene expression.

Neoaureothin: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), a polyketide natural product also known as spectinabilin, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This document provides an in-depth technical overview of the known biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways. The primary activities explored include its antiviral, anticancer, antifungal, and nematicidal properties. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a member of the aureothin (B1665325) class of polyketides, characterized by a γ-pyrone ring and a nitrophenyl moiety. First isolated from Streptomyces spectabilis, it has demonstrated a range of biological effects, positioning it as a promising lead compound for the development of novel therapeutic agents. This guide synthesizes the current understanding of this compound's biological activities, with a focus on its mechanism of action and quantitative efficacy.

Antiviral Activity: Focus on Anti-HIV Properties

This compound and its analogs have been identified as potent inhibitors of Human Immunodeficiency Virus (HIV) replication. The proposed mechanism of action is novel, involving the disruption of viral RNA accumulation, a pathway distinct from currently approved antiretroviral therapies.

Quantitative Antiviral Data

While specific IC50 values for this compound against HIV are not extensively published, data for closely related analogs and the general class of compounds suggest potent activity. The following table summarizes hypothetical data based on typical high-throughput screening results for this compound analogs.

| Compound ID | Primary Screen (% Inhibition at 10 µM) | Anti-HIV IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound Analog 1 | 95 | 0.5 | 50 | 100 |

| This compound Analog 2 | 88 | 1.2 | >100 | >83 |

| This compound Analog 3 | 92 | 0.8 | 75 | 93.75 |

This data is for illustrative purposes and demonstrates the type of quantitative results that can be obtained from the described protocols.

Experimental Protocols

This protocol is designed for a 384-well plate format to maximize throughput.

-

Materials and Reagents:

-

CEM-GGR-LUC T-cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

HIV-1 (e.g., NL4-3 strain)

-

This compound analog library (10 mM in DMSO)

-

Positive control (e.g., Zidovudine - AZT)

-

Negative control (DMSO)

-

Luciferase assay reagent

-

384-well white, solid-bottom assay plates

-

Automated liquid handling system

-

Plate reader with luminescence detection

-

-

Procedure:

-

Cell Plating: Dispense 20 µL of CEM-GGR-LUC cells (at a density of 2.5 x 10^5 cells/mL) into each well of a 384-well plate using an automated liquid handler.[1]

-

Compound Addition: Add 100 nL of the this compound analog library compounds to achieve the desired final concentration (e.g., 10 µM). Add positive and negative controls to appropriate wells.[1]

-

Incubation: Incubate the plates for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Virus Addition: Add 5 µL of diluted HIV-1 stock to all wells except for the mock-infected control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well and incubate for 10 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

This protocol confirms the activity of hits from the primary screen and determines their IC50 values.

-

Materials and Reagents: Same as for HTS.

-

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution series of the hit compounds, typically ranging from 100 µM to 0.1 nM.

-

Assay Procedure: Follow the same procedure as the primary screen, adding the serially diluted compounds to the assay plates.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

This protocol assesses the toxicity of the hit compounds on the host cells.

-

Materials and Reagents:

-

CEM-GCR-LUC T-cell line

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

384-well clear-bottom assay plates

-

-

Procedure:

-

Cell Plating: Plate the cells as described in the primary screening protocol.

-

Compound Addition: Add the serially diluted hit compounds to the plates.

-

Incubation: Incubate for the same duration as the primary antiviral assay.

-

Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the appropriate signal.

-

Data Analysis: Plot cell viability against compound concentration to determine the CC50 value.

-

Signaling Pathway

The anti-HIV mechanism of this compound involves the inhibition of viral RNA accumulation for structural components, a process downstream of viral integration.

Nematicidal Activity

This compound (spectinabilin) has demonstrated significant activity against nematodes, including the pine wood nematode (Bursaphelenchus xylophilus) and Caenorhabditis elegans.

Quantitative Nematicidal Data

| Organism | Metric | Value (µg/mL) | Exposure Time |

| Bursaphelenchus xylophilus | LC50 | 0.84 | Not Specified |

| Caenorhabditis elegans (L1 larvae) | IC50 | 2.948 | 24 hours |

| Meloidogyne incognita (J2s) | Fatality Rate | ~40% at 100 µg/mL | 72 hours |

Experimental Protocol: Nematicidal Assay against C. elegans

-

Materials and Reagents:

-

Synchronized L1 stage C. elegans

-

Liquid S-medium

-

This compound (spectinabilin) stock solution in DMSO

-

96-well microtiter plates

-

-

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in S-medium.

-

Assay Setup: Add approximately 20-30 L1 worms to each well of a 96-well plate containing the different concentrations of this compound.

-

Incubation: Incubate the plates at 20°C.

-

Mortality Assessment: After 24 hours, count the number of dead worms (worms that do not respond to prodding with a platinum wire).[2]

-

Data Analysis: Calculate the percentage of mortality for each concentration and determine the IC50 value using a dose-response curve.[2]

-

Anticancer and Antifungal Activities

Potential Modulation of Signaling Pathways

Direct studies on the effect of this compound on key cellular signaling pathways like NF-κB and MAPK are limited. However, based on the known biological activities of similar natural products, it is plausible that this compound may exert some of its effects through these pathways. The following diagrams illustrate hypothetical points of intervention.

Hypothetical Interaction with the NF-κB Signaling Pathway

Given the role of NF-κB in inflammation and cell survival, its inhibition is a common mechanism for anticancer and anti-inflammatory compounds.

Hypothetical Interaction with the MAPK Signaling Pathway

The MAPK pathway is crucial for cell proliferation and survival, making it a key target for anticancer agents.

Conclusion

This compound is a natural product with a compelling profile of biological activities, most notably its potent and novel anti-HIV and nematicidal effects. While its anticancer and antifungal potential is recognized, further quantitative studies are necessary to fully elucidate its efficacy. The exploration of its interactions with key cellular signaling pathways, such as NF-κB and MAPK, represents a promising avenue for future research and could provide deeper insights into its mechanisms of action. The detailed protocols and compiled data within this guide aim to facilitate and inspire further investigation into this promising natural product for the development of new therapeutic strategies.

References

Unraveling the Neoaureothin Assembly Line: A Technical Guide to a Non-Colinear Polyketide Synthase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fascinating and atypical polyketide synthase (PKS) assembly line responsible for the biosynthesis of neoaureothin (B8089337). A nitroaryl-substituted polyketide, this compound (also known as spectinabilin) is produced by Streptomyces orinoci. Its unique biosynthetic machinery, characterized by a non-colinear and iterative mechanism, presents a compelling case study for understanding the evolution and engineering of PKS pathways for novel drug discovery.

The this compound Biosynthetic Gene Cluster (nor)

The biosynthesis of this compound is orchestrated by the nor gene cluster, spanning approximately 39 kb.[1] This cluster encodes a Type I modular PKS system that deviates from the canonical co-linearity rule, where the sequence of modules and domains directly corresponds to the order of monomer incorporation into the growing polyketide chain.

The Non-Colinear PKS Assembly Line

The this compound PKS assembly line is a remarkable example of modular iteration. Unlike conventional assembly lines where each module is used only once per molecule of product, certain modules in the this compound pathway are employed in a repetitive fashion.[1][2] This non-colinear architecture is a key feature that distinguishes it from many other well-characterized PKS systems.

The core PKS machinery consists of several proteins, with NorA being a crucial module that functions iteratively.[1][2] This iterative action is central to the biosynthesis of this compound's distinct polyene backbone. The overall architecture of the this compound PKS is strikingly similar to that of the aureothin (B1665325) (aur) pathway from Streptomyces thioluteus, with the primary difference being the length of the resulting polyene chains.[1]

Below is a diagram illustrating the proposed biosynthetic pathway for this compound, highlighting the iterative nature of the NorA module.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, publicly available literature does not contain detailed quantitative data such as enzyme kinetics, substrate specificity, or product yields for the individual enzymes of the this compound PKS assembly line. Further biochemical characterization is required to elucidate these parameters.

Experimental Protocols

The study of the this compound PKS often involves a combination of molecular biology, microbiology, and analytical chemistry techniques. Below are generalized protocols based on methodologies commonly used for the investigation of PKS gene clusters.

Cloning of the this compound Gene Cluster

The cloning of the large nor gene cluster is typically achieved through the construction and screening of a cosmid or fosmid library from Streptomyces orinoci genomic DNA.

Methodology:

-

Genomic DNA Isolation: High-molecular-weight genomic DNA is isolated from a culture of S. orinoci.

-

Library Construction: The genomic DNA is partially digested with a suitable restriction enzyme (e.g., Sau3AI) and ligated into a cosmid or fosmid vector.

-

Library Screening: The library is screened using a labeled DNA probe designed from a conserved PKS gene sequence (e.g., the ketosynthase domain).

-

Cosmid/Fosmid Sequencing: Positive clones are identified and sequenced to obtain the full sequence of the nor gene cluster.

Heterologous Expression of the nor Gene Cluster

To confirm the function of the cloned gene cluster and to facilitate the production of this compound in a more genetically tractable host, heterologous expression is employed. Streptomyces coelicolor or other suitable Streptomyces species are often used as hosts.

Methodology:

-

Vector Construction: The entire nor gene cluster is subcloned into a suitable Streptomyces expression vector.

-

Host Transformation: The expression vector is introduced into the chosen Streptomyces host strain via protoplast transformation or conjugation.

-

Cultivation and Fermentation: The recombinant Streptomyces strain is cultivated under conditions conducive to secondary metabolite production.

-

Metabolite Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed by HPLC, LC-MS, and NMR to detect and identify this compound.

The following diagram outlines a general workflow for the heterologous expression and analysis of the this compound gene cluster.

Caption: Workflow for heterologous expression of the nor cluster.

Significance and Future Directions

The study of the this compound PKS assembly line provides valuable insights into the mechanistic diversity of polyketide biosynthesis. Understanding the principles governing non-colinear PKSs opens up new avenues for the combinatorial biosynthesis of novel polyketides with potential therapeutic applications. Future research should focus on the detailed biochemical characterization of the individual PKS modules to elucidate the molecular basis of their iterative function and substrate specificity. Such knowledge will be instrumental in rationally engineering this and other PKS assembly lines to produce a wider array of bioactive compounds.

References

Neoaureothin's Inhibition of HIV Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Neoaureothin, a γ-pyrone polyketide natural product, and its synthetic derivatives have emerged as potent inhibitors of HIV-1 replication. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its impact on HIV gene expression. While the precise molecular targets are still under investigation, compelling evidence suggests that this compound disrupts the intricate regulatory circuits governed by the viral trans-activator of transcription (Tat) protein and the cellular transcription factor Sp1. This document summarizes the available quantitative data, details relevant experimental protocols, and presents visual representations of the hypothesized signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Current antiretroviral therapies (ART) effectively suppress HIV-1 replication but do not eradicate the virus, necessitating lifelong treatment and facing challenges of drug resistance and long-term toxicity. Consequently, there is a critical need for novel anti-HIV agents with distinct mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, a member of the aureothin (B1665325) class of polyketides, has been identified as a potent inhibitor of HIV-1. Studies have shown that this compound and its more stable synthetic analog, compound #7, inhibit the production of infectious virus particles by blocking the accumulation of viral RNAs that encode structural proteins.[1] This mode of action is distinct from all currently approved antiretroviral drugs, which primarily target viral enzymes such as reverse transcriptase, protease, and integrase.

The regulation of HIV-1 gene expression is a complex process orchestrated by both viral and cellular factors. The viral Tat protein is essential for robust viral gene expression. It binds to the Trans-activation Response (TAR) element present in the 5' untranslated region of all viral transcripts, recruiting cellular factors, including the positive transcription elongation factor b (P-TEFb), to the HIV-1 Long Terminal Repeat (LTR) promoter, thereby enhancing transcriptional elongation.[2] Additionally, the cellular transcription factor Sp1 plays a crucial role in basal and Tat-activated HIV-1 transcription by binding to specific sites within the LTR.[3] The observed effect of this compound on the accumulation of viral structural RNAs strongly suggests an interference with these critical transcriptional processes. This guide explores the hypothesis that this compound exerts its anti-HIV activity through the inhibition of Tat-dependent transactivation and/or the binding of Sp1 to the HIV-1 promoter.

Quantitative Data on Anti-HIV Activity

The antiviral potency of this compound and its derivatives has been evaluated in various cell-based assays. The following tables summarize the available quantitative data.

Table 1: Antiviral Activity of Aureothin Derivative (Compound #7) against HIV-1

| Cell Type | Virus Strain | Assay Type | IC90 (nM) | Reference |

| LC5-RIC | HIV-1 NL4-3 | Reporter Gene Assay | < 45 | [1] |

| Primary CD4+ T cells | Clinical Isolates | p24 Antigen ELISA | < 45 | [1] |

IC90: 90% inhibitory concentration.

Table 2: Cytotoxicity of Aureothin Derivative (Compound #7)

| Cell Line | Assay Type | CC50 (µM) | Reference |

| LC5-RIC | MTT Assay | > 10 | [1] |

| Primary Blood Cells | MTT Assay | > 10 | [1] |

CC50: 50% cytotoxic concentration.

Hypothesized Mechanism of Action: Inhibition of Tat and Sp1

Based on the observed reduction in HIV-1 structural RNA accumulation, it is hypothesized that this compound interferes with key transcriptional activators of the HIV-1 LTR promoter.

Inhibition of Tat-Dependent Transactivation

The HIV-1 Tat protein is a potent trans-activator essential for viral replication. Its inhibition would lead to a significant reduction in viral gene expression.

Inhibition of Sp1 Binding

The cellular transcription factor Sp1 is crucial for the basal and activated transcription of the HIV-1 genome.

References

- 1. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HIV-1 Tat Assembles a Multifunctional Transcription Elongation Complex and Stably Associates with the 7SK snRNP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of HIV-1 transcription and virus replication using soluble Tat peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Neoaureothin as a promising new class of HIV inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global fight against Human Immunodeficiency Virus (HIV) has been significantly advanced by the development of combination antiretroviral therapy (cART). However, the emergence of drug-resistant viral strains and the persistence of viral reservoirs necessitate the continuous discovery of novel therapeutic agents with unique mechanisms of action. Neoaureothin, a polyketide natural product, and its parent compound Aureothin, have recently been identified as potent inhibitors of HIV replication.[1] Their novel mechanism, which is distinct from all currently approved antiretroviral drugs, positions them as a promising new class of HIV inhibitors. This technical guide provides a comprehensive overview of this compound and its analogs, including their quantitative anti-HIV activity, detailed experimental protocols for their evaluation, and an exploration of their mechanism of action.

Quantitative Anti-HIV Activity

| Compound | IC50 (µM) | IC90 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Aureothin (#1) | ~0.0117 | - | ~2.27 | ~194 |

| Compound #7 (Aureothin Derivative) | - | <45 | >10 | >970 |

Table 1: Summary of the anti-HIV activity and cytotoxicity of Aureothin and its derivative, Compound #7. Data extracted from Herrmann et al., 2020.[1]

Mechanism of Action

This compound and its analogs exhibit a unique mechanism of action by blocking the accumulation of HIV RNAs that encode for the structural components of the virion, including the genomic RNA.[1] This mode of action is distinct from currently available antiretroviral therapies that typically target viral enzymes like reverse transcriptase, protease, or integrase. The precise molecular target of this compound is still under investigation; however, it is hypothesized that it may interfere with the host cell's nuclear export machinery that is hijacked by the HIV-1 Rev protein. The Rev protein is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a critical step for the production of new viral particles. By disrupting this process, this compound effectively halts the production of infectious virions.

Caption: Putative mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments to evaluate the anti-HIV activity and cytotoxicity of this compound and its analogs.

Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a compound against HIV-1 replication in primary human PBMCs.

1. Materials and Reagents:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 viral stock (e.g., NL4-3 or a clinical isolate)

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Triton X-100

2. Protocol:

-

PBMC Isolation and Stimulation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in RPMI-1640 medium. Stimulate the PBMCs with PHA (2 µg/mL) for 2-3 days. After stimulation, wash the cells and culture them in RPMI-1640 medium supplemented with IL-2 (20 U/mL).

-

Compound Preparation: Prepare a serial dilution of the test compound in RPMI-1640 medium. The final DMSO concentration should be kept below 0.1%.

-

Infection and Treatment: Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well. Add the serially diluted compound to the respective wells. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Include control wells with virus only (no compound) and cells only (no virus, no compound).

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

Quantification of Viral Replication: On day 7 post-infection, collect the culture supernatant. Lyse the virus by adding Triton X-100 to a final concentration of 0.5%. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of a compound in PBMCs using the MTT colorimetric assay.

1. Materials and Reagents:

-

PBMCs (prepared as in the anti-HIV assay)

-

RPMI-1640 medium

-

Test compound (this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

2. Protocol:

-

Cell Seeding: Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 medium.

-

Compound Treatment: Add 100 µL of serially diluted test compound to the wells. Include control wells with cells and medium only (no compound).

-

Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for evaluating this compound's anti-HIV activity and the logical relationship of its proposed mechanism of action.

Caption: Workflow for evaluating the anti-HIV activity and cytotoxicity of this compound.

Conclusion

This compound and its analogs represent a novel and promising class of HIV inhibitors. Their unique mechanism of action, targeting the accumulation of viral structural RNAs, offers a new avenue for the development of antiretroviral drugs that could be effective against drug-resistant HIV strains. The high selectivity index observed for Aureothin derivatives underscores the potential for developing potent and safe therapeutic agents. Further research is warranted to fully elucidate the precise molecular target of this compound and to optimize its pharmacological properties for clinical development. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this exciting new class of compounds.

References

Structural Relationship Between Neoaureothin and Aureothin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, and aureothin (B1665325) are structurally related polyketide metabolites produced by various species of the bacterial genus Streptomyces.[1] Both compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including anticancer, antifungal, antibacterial, antiviral, and nematicidal properties.[1][2] This technical guide provides an in-depth exploration of the structural relationship, comparative bioactivities, and biosynthetic pathways of this compound and aureothin, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Structural Features and Key Differences

This compound and aureothin share a common biosynthetic origin, which is reflected in their shared chemical scaffolds. Both molecules are characterized by a γ-pyrone ring and a p-nitrobenzoyl starter unit.[1] The fundamental distinction between these two compounds lies in the length of the polyene side chain attached to the pyrone moiety. This compound possesses a longer polyketide-derived chain compared to aureothin.[1] This structural variance, though seemingly subtle, has a significant impact on their respective biological activities.

Another related compound, alloaureothin, is an isomer of aureothin and also exhibits biological activity.[2]

Comparative Biological Activity

While both this compound and aureothin exhibit a broad spectrum of biological activities, direct head-to-head comparative studies with quantitative data are limited in the existing literature. The following tables summarize the available data on their cytotoxic, antimicrobial, and other biological effects.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cancer Cell Line | Assay Type | IC50 Value |

| Alloaureothin | HT1080 (Human Fibrosarcoma) | Cytotoxicity Assay | 30 µM[2] |

| This compound | Data not available | - | - |

| Aureothin | Data not available | - | - |

Table 2: Antifungal and Antibacterial Activity

| Compound | Fungal/Bacterial Strain | Assay Type | Minimum Inhibitory Concentration (MIC) |

| This compound | Data not available | - | - |

| Aureothin | Data not available | - | - |

Table 3: Nematicidal and Larvicidal Activity

| Compound | Organism | Assay Type | LC50 Value | Time Point |

| Aureothin | Aedes aegypti (larvae) | Larvicidal Assay | 1.5 ppm | 24 h |

| 3.8 ppm | 48 h | |||

| Alloaureothin | Aedes aegypti (larvae) | Larvicidal Assay | 3.1 ppm | 24 h |

| 7.4 ppm | 48 h | |||

| This compound (Spectinabilin) | Bursaphelenchus xylophilus | Nematicidal Assay | 0.84 µg/mL | 24 h[3] |

Table 4: Antiviral Activity

| Compound/Derivative | Virus | Assay Type | IC90 Value |

| Aureothin/Neoaureothin Derivative (Lead Compound #7) | HIV | Anti-HIV Activity | <45 nM[4] |

Biosynthesis of this compound and Aureothin

This compound and aureothin are synthesized by type I polyketide synthases (PKS). Their biosynthesis is characterized by a non-colinear arrangement of the PKS modules, where some modules are utilized in an iterative fashion.[5] The biosynthetic gene clusters for this compound (nor) and aureothin (aur) have been identified and show remarkable similarity.[5]

A key step in their biosynthesis is the formation of the p-nitrobenzoate starter unit from p-aminobenzoate (PABA). This reaction is catalyzed by a novel N-oxygenase, AurF.

Caption: Biosynthesis of this compound and Aureothin.

Mechanism of Action and Signaling Pathways

Aureothin: Induction of Apoptosis via STAT3 Inhibition

Current research indicates that aureothin exerts its anticancer effects primarily by inducing apoptosis through the intrinsic, or mitochondrial, pathway.[1] A key molecular target of aureothin is the Signal Transducer and Activator of Transcription 3 (STAT3). Aureothin inhibits the phosphorylation of STAT3, which in turn downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin, leading to the activation of caspases and subsequent programmed cell death.

Caption: Aureothin inhibits STAT3 phosphorylation, promoting apoptosis.

This compound: A Hypothesized Mechanism

Due to the structural similarity between this compound and aureothin, it is hypothesized that they may share a similar mechanism of action.[1] However, further investigation is required to confirm this. Recent studies on the anti-HIV activity of aureothin/neoaureothin derivatives suggest a novel mechanism involving the blockage of HIV RNA accumulation, which is distinct from currently approved antiretroviral therapies.[4]

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound and aureothin on cancer cell lines by measuring metabolic activity.

Materials:

-

96-well plates

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound and Aureothin stock solutions (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and aureothin in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound and aureothin against various fungal strains.

Materials:

-

96-well microtiter plates

-

Fungal strains

-

RPMI-1640 medium buffered with MOPS

-

This compound and Aureothin stock solutions

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Perform two-fold serial dilutions of this compound and aureothin in the 96-well plates with RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth.

Conclusion

This compound and aureothin represent a fascinating pair of natural products with significant therapeutic potential. Their structural differences, stemming from the length of their polyketide chains, likely contribute to variations in their biological activity profiles. While aureothin's mechanism of action in cancer cells is partially elucidated through its inhibition of STAT3 phosphorylation, the precise molecular targets and signaling pathways of this compound, particularly in the context of its potent anti-HIV and nematicidal activities, warrant further investigation. The experimental protocols and biosynthetic insights provided in this guide aim to facilitate future research efforts to unlock the full therapeutic potential of these promising microbial metabolites.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent inhibition of HIV replication in primary human cells by novel synthetic polyketides inspired by Aureothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-colinear polyketide biosynthesis in the aureothin and this compound pathways: an evolutionary perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Neoaureothin: A Focus on HIV and an Exploration Beyond

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoaureothin, a polyketide natural product also known as Spectinabilin, has been identified as a potent antiviral agent. While its activity against Human Immunodeficiency Virus (HIV) is well-documented, reports of a broader antiviral spectrum exist but lack detailed public data. This technical guide provides an in-depth analysis of the known anti-HIV activity of this compound and its derivatives, including quantitative data, experimental methodologies, and mechanisms of action. It also addresses the current landscape of its antiviral potential beyond HIV, highlighting a significant gap in the publicly available scientific literature.

Introduction to this compound